Pop-IN-1

Prolyl Oligopeptidase Enzyme Kinetics Boronic Ester Inhibitors

Pop-IN-1 (Compound 12h) is a covalent boronic ester prodrug that irreversibly inhibits prolyl oligopeptidase (POP) with Ki=9 nM. Unlike nitrile-based inhibitors (e.g., KYP-2047, S-17092), its boronic acid warhead forms a distinct covalent adduct, enabling comparative studies on warhead-dependent binding kinetics and residence time. This tool compound is ideal for SAR benchmarking and in vitro target engagement assays in cancer and neurodegeneration pathways. Ensure experimental reproducibility by selecting the correct warhead class for your POP inhibition studies. High-purity (≥98%) supplies available for research use.

Molecular Formula C22H30BNO3S
Molecular Weight 399.4 g/mol
Cat. No. B15143621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePop-IN-1
Molecular FormulaC22H30BNO3S
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4C(=O)C5=CC=CC=C5SC
InChIInChI=1S/C22H30BNO3S/c1-21(2)14-12-17(21)22(3)18(13-14)26-23(27-22)19-10-7-11-24(19)20(25)15-8-5-6-9-16(15)28-4/h5-6,8-9,14,17-19H,7,10-13H2,1-4H3/t14-,17-,18+,19?,22-/m0/s1
InChIKeyPNOOCQHRLPMAPV-VIGMWTIOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pop-IN-1 for Scientific Procurement: A Potent Boronic Ester POP Inhibitor with Ki 0.009 μM


Pop-IN-1 (Compound 12h) is a synthetic, small-molecule covalent inhibitor of prolyl oligopeptidase (POP; also known as prolyl endopeptidase, PREP), belonging to the boronic ester class of serine protease inhibitors [1]. Developed as a computationally-designed prodrug, it acts as a precursor that converts to its active boronic acid species to potently inhibit POP with a dissociation constant (Ki) of 0.009 μM [1]. This compound was reported as part of a focused series in the European Journal of Medicinal Chemistry for potential applications in neurodegenerative disease and oncology research [1].

Why Pop-IN-1 Cannot Be Interchanged with KYP-2047, S-17092, or POP-IN-2


Generic substitution among POP inhibitors is scientifically unsound due to substantial differences in their molecular warheads, which directly dictate their covalent binding kinetics, reversibility, and biological stability. Pop-IN-1 features a boronic ester warhead acting as an active-site prodrug [1]. In contrast, commonly cited POP inhibitors like KYP-2047 and S-17092 are nitrile-based compounds that form reversible covalent bonds with the catalytic serine [1]. Furthermore, even within the same boronic ester series, potency varies by over 600-fold (e.g., POP-IN-2 exhibits a Ki of 6 nM vs. 9 nM for Pop-IN-1) . These distinctions in mechanism of action and quantitative potency preclude simple interchangeability without significantly altering experimental outcomes and reproducibility.

Pop-IN-1 Quantitative Evidence for Scientific Selection: Ki Values and Structure


Comparative Enzyme Inhibition: Pop-IN-1 (Ki 9 nM) vs. POP-IN-2 (Ki 6 nM) from the Same Boronic Ester Series

Pop-IN-1 (Compound 12h) demonstrates potent inhibition of prolyl oligopeptidase (POP) with a dissociation constant (Ki) of 0.009 μM (9 nM) [1]. This places it among the low nanomolar covalent inhibitors derived from the 2020 Plescia et al. study. For direct comparison within its immediate structural analog series, POP-IN-2 (Compound 7k) exhibits a Ki of 6 nM . While both are highly potent, the 1.5-fold difference in affinity allows researchers to select the appropriate tool compound based on specific experimental requirements or SAR analysis.

Prolyl Oligopeptidase Enzyme Kinetics Boronic Ester Inhibitors

Cross-Class Potency Comparison: Pop-IN-1 vs. Clinical-Stage Nitrile Inhibitor S-17092

Pop-IN-1 (Ki = 9 nM) exhibits approximately 6-fold lower enzymatic potency compared to the nitrile-based, clinical-stage inhibitor S-17092, which demonstrates a Ki of 1.5 nM against human POP [1]. Notably, S-17092 has established selectivity profiles and has been advanced to Phase I clinical trials for cognition disorders [2]. This cross-class comparison highlights a potency gap that may influence the choice between a newer, less-characterized boronic ester probe (Pop-IN-1) and a well-validated nitrile inhibitor (S-17092) with extensive pharmacological data.

Prolyl Oligopeptidase Covalent Inhibitors Nootropic Agents

Sub-Nanomolar Comparator Context: Pop-IN-1 Potency Relative to Ultra-Potent KYP-2047

Pop-IN-1's Ki of 9 nM is approximately 390-fold higher (less potent) than the sub-nanomolar inhibitor KYP-2047, which exhibits a Ki of 0.023 nM (23 pM) [1]. KYP-2047 is a well-established, BBB-penetrant nitrile inhibitor widely used in neurodegenerative disease models . This stark contrast in potency underscores Pop-IN-1's role as a tool compound with a distinct chemical scaffold and potentially different pharmacological properties, rather than a direct substitute for ultra-potent POP inhibitors.

Prolyl Oligopeptidase Blood-Brain Barrier Neurodegeneration

Optimized Scientific Scenarios for Pop-IN-1 Procurement and Use


Enzymology Studies Requiring a Covalent Boronic Ester Warhead

When a project necessitates the use of a covalent inhibitor with a boronic acid/ester warhead (as opposed to nitrile-based inhibitors like KYP-2047 or S-17092), Pop-IN-1 (Ki 9 nM) serves as a suitable tool compound [1]. This is particularly relevant for comparative studies investigating how the warhead structure influences binding kinetics, residence time, or selectivity across serine hydrolases, given that boronic esters represent a distinct and historically less-explored electrophile for targeting the POP catalytic serine [1].

Structure-Activity Relationship (SAR) and Chemical Probe Studies

Within the context of the 2020 European Journal of Medicinal Chemistry series, Pop-IN-1 (Compound 12h) is appropriate for use as a reference compound or probe in SAR studies aimed at optimizing boronic ester POP inhibitors [1]. Its defined Ki of 9 nM and position within the published series (alongside analogs like POP-IN-2 with Ki 6 nM) provide a benchmark for evaluating novel derivatives, particularly when exploring modifications to the pyrrolidine or benzodioxaborole core structures .

In Vitro Models for Cancer and Neurodegeneration Pilot Studies

Pop-IN-1 is suitable for preliminary, low-throughput in vitro screening in cell lines relevant to cancer and neurodegenerative diseases, where POP inhibition has been implicated [1]. While not as potent as clinical candidates like S-17092 (Ki 1.5 nM) or KYP-2047 (Ki 0.023 nM), its potency is sufficient for achieving target engagement in biochemical and cellular assays designed to interrogate POP's role in pathways associated with tumor progression or protein aggregation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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